ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, followed by the formation of the pyrazole ring. The final step involves esterification and conversion to the hydrochloride salt.
Piperidine Derivative Preparation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel.
Pyrazole Ring Formation: The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Esterification and Hydrochloride Formation: The esterification step involves reacting the pyrazole derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Ammonia, primary amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can be compared to other piperidine and pyrazole derivatives:
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring but differ in their additional functional groups and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds such as celecoxib and rimonabant have different substituents on the pyrazole ring, leading to distinct pharmacological profiles.
Similar Compounds
- Piperine
- Evodiamine
- Celecoxib
- Rimonabant
This compound stands out due to its unique combination of piperidine and pyrazole rings, offering a versatile scaffold for drug development and other applications.
Properties
CAS No. |
2680527-99-3 |
---|---|
Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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